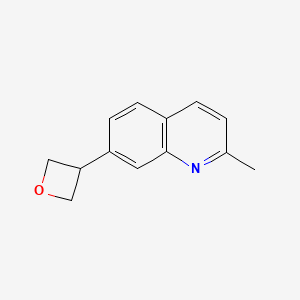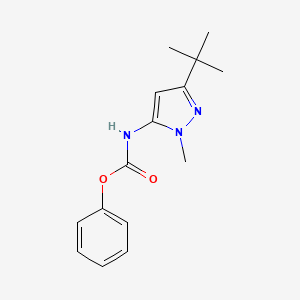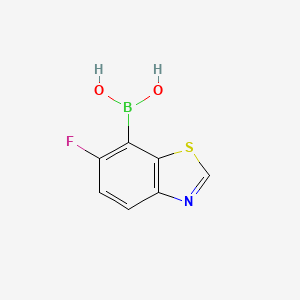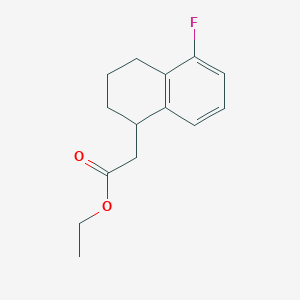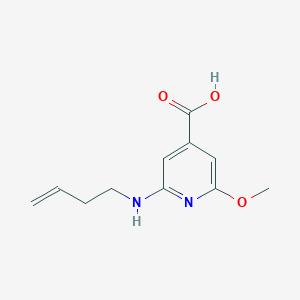
2-(But-3-enylamino)-6-methoxyisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(But-3-enylamino)-6-methoxyisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a butenylamino group and a methoxy group attached to the isonicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-enylamino)-6-methoxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butenylamino Group: The butenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a butenyl halide.
Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Coupling with Isonicotinic Acid: The final step involves coupling the butenylamino and methoxy-substituted intermediates with isonicotinic acid under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(But-3-enylamino)-6-methoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(But-3-enylamino)-6-methoxyisonicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(But-3-enylamino)-6-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Isonicotinic Acid: A parent compound with similar structural features but lacking the butenylamino and methoxy groups.
Nicotinic Acid: Similar in structure but with different functional groups attached to the core structure.
Uniqueness
2-(But-3-enylamino)-6-methoxyisonicotinic acid is unique due to the presence of both butenylamino and methoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-(but-3-enylamino)-6-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-3-4-5-12-9-6-8(11(14)15)7-10(13-9)16-2/h3,6-7H,1,4-5H2,2H3,(H,12,13)(H,14,15) |
InChIキー |
OLXYTZZPDFQEHK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=N1)NCCC=C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
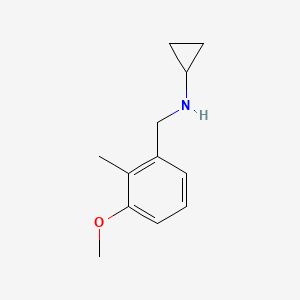
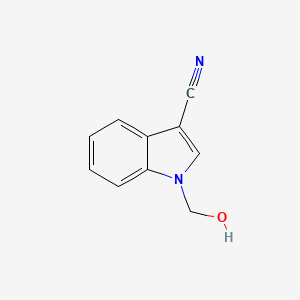
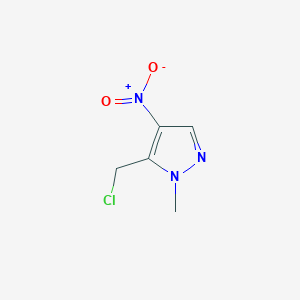
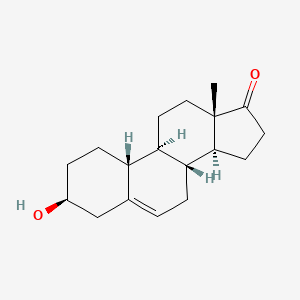
![2-(4-Methyl-4,7-diazaspiro[2.5]oct-7-yl)-4-pyrimidinamine](/img/structure/B8347814.png)
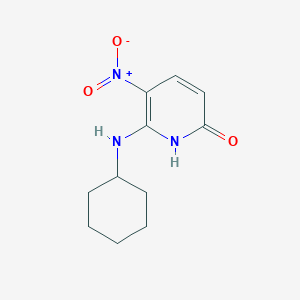
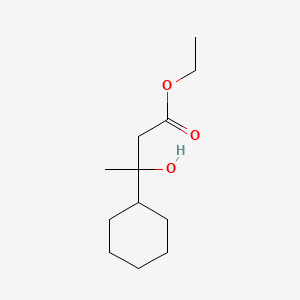
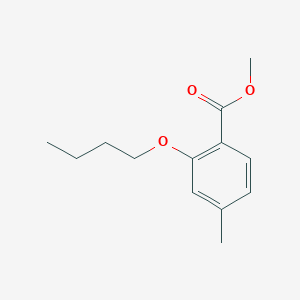
![8-Amino-5-[3,4-dichlorophenoxy]-6-methoxylepidine](/img/structure/B8347832.png)
![N-[4-Bromo-5-methyl-2-(propylsulfonyl)phenyl]acetamide](/img/structure/B8347843.png)
